Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl(2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-formylphenol with ethylene glycol to form 2-(4-formylphenoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl(2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, ultimately leading to the proteasomal degradation of the target protein.
Comparison with Similar Compounds
Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound has a similar structure but contains a hydroxy group instead of a formyl group.
Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound contains an amino group instead of a formyl group and is used in different applications.
The uniqueness of tert-butyl(2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate lies in its formyl group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds.
Properties
Molecular Formula |
C16H23NO5 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(4-formylphenoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-8-9-20-10-11-21-14-6-4-13(12-18)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,17,19) |
InChI Key |
OORGFONEMWYPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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